molecular formula C15H9F3N2O2 B1205508 2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol

2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol

Cat. No. B1205508
M. Wt: 306.24 g/mol
InChI Key: BBHYPHDDSNJGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5-[4-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-ylidene]-1-cyclohexa-2,4-dienone is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Photoluminescence

  • Efficient OLEDs with Low Efficiency Roll-off : 2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol has been utilized in creating efficient OLEDs, showcasing superior performance with low efficiency roll-off ratios. This application benefits from the compound's ability to function as an ancillary ligand in iridium(III) complexes, enhancing OLEDs' performance (Jin et al., 2014).
  • Photoluminescence in Iridium(III) Complexes : This compound, as part of iridium(III) complexes, contributes to green and orange light emissions in OLEDs, indicating its potential in photoluminescence applications. These findings emphasize its role in creating diverse OLED displays (Jing et al., 2017).

Anticancer and Antioxidant Properties

  • Potential in Anticancer Research : Research has shown that derivatives of this compound exhibit significant anticancer activity, particularly against certain cancer cell lines, highlighting its potential in cancer research (Ahsan et al., 2020).
  • Antioxidant Activity : Certain oxadiazole compounds, related to 2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol, have shown promising antioxidant activity. This suggests potential applications in mitigating oxidative stress-related conditions (Shakir et al., 2014).

Fluoride Chemosensors

  • Fluoride Sensing Applications : The compound has been involved in the development of fluoride chemosensors, which could have implications in environmental monitoring and analytical chemistry. These sensors display color changes upon fluoride addition, indicating their potential as selective and colorimetric fluoride sensors (Ma et al., 2013).

Electroluminescence and Electronic Devices

  • Role in Electroluminescence : Studies have demonstrated that the compound, as part of heteroleptic iridium(III) complexes, significantly enhances electroluminescence in devices. This finding is crucial for developing advanced electronic and photonic devices (Li et al., 2014).

Miscellaneous Applications

  • Spectral-Luminescent Properties : This compound has been investigated for its spectral-luminescent properties, which could be vital in developing new materials for optoelectronic applications (Mikhailov et al., 2018).

properties

Product Name

2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol

Molecular Formula

C15H9F3N2O2

Molecular Weight

306.24 g/mol

IUPAC Name

2-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)10-7-5-9(6-8-10)13-19-20-14(22-13)11-3-1-2-4-12(11)21/h1-8,21H

InChI Key

BBHYPHDDSNJGIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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